molecular formula C16H19N5O4S B2626418 4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine CAS No. 2415573-89-4

4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine

Cat. No.: B2626418
CAS No.: 2415573-89-4
M. Wt: 377.42
InChI Key: UQSTZILINWHYPO-UHFFFAOYSA-N
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Description

4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a 1,2,3-triazole ring, an azetidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps. The azetidine ring can be introduced through nucleophilic substitution reactions, while the morpholine ring is often incorporated via amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets. The 1,2,3-triazole ring can bind to enzymes or receptors, modulating their activity . The azetidine and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c22-16(19-11-14(12-19)21-17-5-6-18-21)13-1-3-15(4-2-13)26(23,24)20-7-9-25-10-8-20/h1-6,14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSTZILINWHYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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